N-(3,4-dichlorophenyl)-2-ethoxybenzamide
Description
N-(3,4-Dichlorophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 3,4-dichlorophenyl group attached to an amide nitrogen and a 2-ethoxy-substituted benzoyl moiety. The 3,4-dichlorophenyl group is a common pharmacophore in medicinal and agrochemical agents, contributing to enhanced lipophilicity and receptor binding interactions .
Properties
Molecular Formula |
C15H13Cl2NO2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-12(16)13(17)9-10/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
GHEDEDBZXIBUQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Opioid Receptor Ligands (U-Drugs)
U-47700 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide) and U-50488H share the 3,4-dichlorophenyl group but differ in their acetamide backbone and nitrogen substituents. U-47700 exhibits µ-opioid receptor (MOR) affinity 7.5 times higher than morphine, attributed to its dimethylamino-cyclohexylmethyl group, which enhances receptor interaction . In contrast, N-(3,4-dichlorophenyl)-2-ethoxybenzamide lacks the cyclic amine substituents critical for opioid activity, suggesting divergent pharmacological targets.
Structural Comparison Table
| Compound | Core Structure | Key Substituents | MOR Affinity (Ki) | Application |
|---|---|---|---|---|
| N-(3,4-DCP)-2-ethoxybenzamide | Benzamide | 2-ethoxybenzoyl, 3,4-DCP | Not reported | Undefined |
| U-47700 | Acetamide | 3,4-DCP, dimethylamino-cyclohexyl | High (7.5× morphine) | Analgesic |
Abbreviations: DCP = dichlorophenyl; MOR = µ-opioid receptor.
Source:
Agrochemical Derivatives
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) shares a benzamide backbone but differs in substituent positions: the ethoxymethoxy group at the 4-position and dichlorophenyl at 2,3-positions. This structural variation confers herbicidal activity, unlike the 3,4-dichlorophenyl-2-ethoxy substitution in the target compound, which may lack agrochemical efficacy due to altered steric and electronic properties .
Key Differences :
- Etobenzanid : 2,3-dichlorophenyl + ethoxymethoxy → herbicide.
- Target Compound: 3,4-dichlorophenyl + 2-ethoxy → unknown activity.
Antitumor Agents
Compounds like (E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide () incorporate the 3,4-dichlorophenyl group into acrylamide scaffolds, showing potent antitumor activity against gastric cancer cells (IC₅₀ values < 10 µM). The benzamide-based target compound may exhibit weaker cytotoxicity due to reduced electrophilicity compared to acrylamides, which form covalent bonds with cellular targets .
Activity Comparison :
| Compound Type | Structure | Antitumor Activity (AGS cells) |
|---|---|---|
| Acrylamide derivative | Electrophilic α,β-unsaturated amide | High (IC₅₀ < 10 µM) |
| Target benzamide | Non-electrophilic benzamide | Not tested/reported |
Neurological and Metabolic Agents
SR 48968 (S)-N-methyl-N-[4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl]benzamide) is a tachykinin receptor antagonist with a 3,4-dichlorophenyl group. Its complex structure includes a piperidine-acetamide chain, enabling blood-brain barrier penetration and central nervous system (CNS) activity. The simpler benzamide structure of this compound likely limits CNS penetration due to reduced lipophilicity and lack of tertiary amines .
Pharmacokinetic Implications :
- SR 48968 : High lipophilicity + tertiary amines → CNS-active.
Source:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
